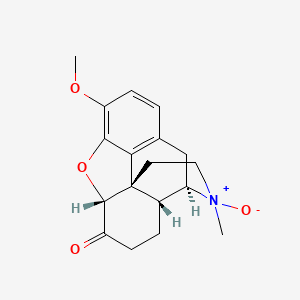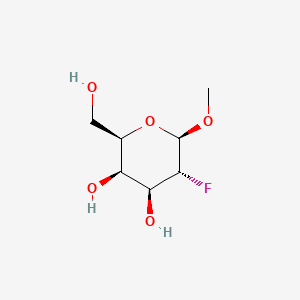
Methyl 2-deoxy-2-fluoro-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-deoxy-2-fluoro-D-galactopyranoside: is a synthetic carbohydrate derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is a fluorinated analog of D-galactose, where the hydroxyl group at the second carbon is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-deoxy-2-fluoro-D-galactopyranoside typically involves the nucleophilic displacement of a suitable leaving group by a fluoride ion. One common method starts with methyl 3,4-O-isopropylidene-2-O-trifluoromethanesulfonyl-6-O-trityl-β-D-talopyranoside. This compound undergoes nucleophilic substitution with tetraalkylammonium fluorides in acetonitrile to yield methyl 2-deoxy-2-fluoro-3,4-O-isopropylidene-6-O-trityl-β-D-galactopyranoside. Subsequent hydrolysis with hydrochloric acid produces the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-deoxy-2-fluoro-D-galactopyranoside can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.
Glycosylation: It can be used as a glycosyl donor in the synthesis of more complex carbohydrates.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for introducing the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the fluorine-containing carbon.
Scientific Research Applications
Chemistry: Methyl 2-deoxy-2-fluoro-D-galactopyranoside is used in the synthesis of more complex carbohydrates and glycosides. Its unique properties make it a valuable tool for studying carbohydrate chemistry and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. The presence of the fluorine atom allows for the use of nuclear magnetic resonance spectroscopy to investigate these interactions in detail .
Medicine: Modified esters of this compound have shown promising activity against various pathogens .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require specific carbohydrate structures.
Mechanism of Action
The mechanism of action of methyl 2-deoxy-2-fluoro-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance binding affinity and specificity, leading to altered biological activity. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes .
Comparison with Similar Compounds
- Methyl 6-deoxy-6-fluoro-1-seleno-β-D-galactopyranoside
- Methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside
- Methyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranoside
Comparison: Methyl 2-deoxy-2-fluoro-D-galactopyranoside is unique due to the specific position of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to its seleno-containing analogs, the fluorinated compound may exhibit different reactivity and stability profiles, making it suitable for distinct applications .
Properties
CAS No. |
79698-13-8 |
|---|---|
Molecular Formula |
C7H13FO5 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
CRIUOMMBWCCBCQ-XUUWZHRGSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)F |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
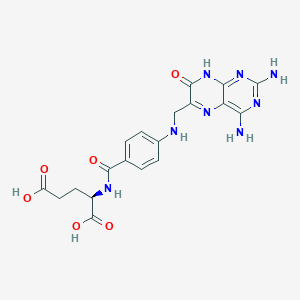
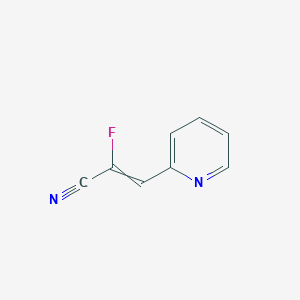
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

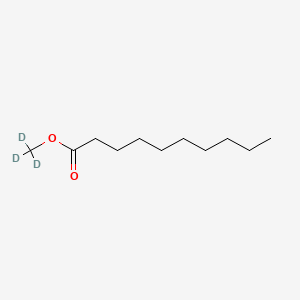
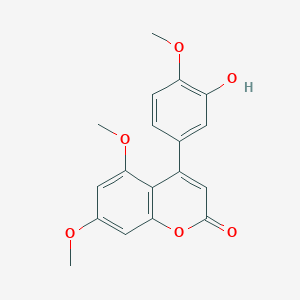
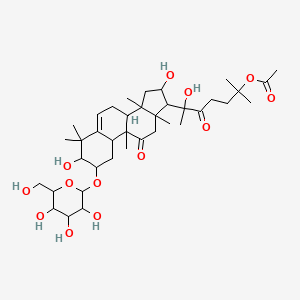
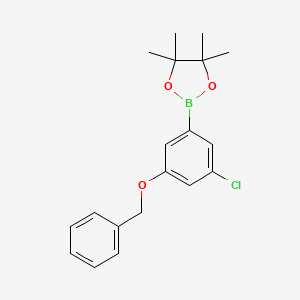
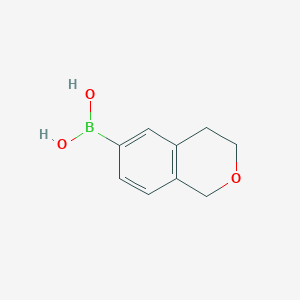
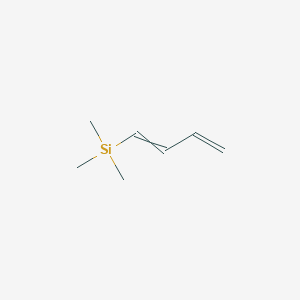
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
